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Introduction
Sacubitrilat (codenamed LBQ657) is the active metabolite of the prodrug Sacubitril. It is a

potent inhibitor of the enzyme neprilysin, a neutral endopeptidase responsible for the

degradation of several endogenous vasoactive peptides.[1][2] This inhibition leads to increased

levels of these peptides, which have beneficial cardiovascular effects, making Sacubitrilat a
key component in the management of heart failure.[3] This technical guide provides an in-depth

overview of the chemical structure, stereochemistry, mechanism of action, and

physicochemical and pharmacokinetic properties of Sacubitrilat.

Chemical Structure and Stereochemistry
Sacubitrilat is a dicarboxylic acid derivative with a biphenyl moiety. Its chemical structure is

characterized by two chiral centers, which define its specific stereochemistry, crucial for its

biological activity.

Chemical Identity
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Identifier Value

IUPAC Name
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-

carboxypropanamido)-2-methylpentanoic acid[4]

Molecular Formula C₂₂H₂₅NO₅[4]

Molecular Weight 383.44 g/mol [4]

CAS Number 149709-44-4[4]

Canonical SMILES

C--INVALID-LINK--

C2=CC=CC=C2)NC(=O)CCC(=O)O">C@HC(=

O)O[4]

InChI Key DOBNVUFHFMVMDB-BEFAXECRSA-N[4]

Stereochemistry
Sacubitrilat possesses two stereocenters at the C2 and C4 positions of the pentanoic acid

backbone. The specific spatial arrangement of the substituents at these centers is critical for its

high-affinity binding to the active site of neprilysin. The absolute configuration is (2R, 4S), as

designated in its IUPAC name.[4][5] This precise stereoisomeric form ensures optimal

interaction with the enzyme's binding pockets.[6]
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Caption: 2D Chemical Structure of Sacubitrilat.

Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of Sacubitrilat are summarized below.

These tables provide quantitative data for easy comparison.
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Physicochemical Properties
Property Value Source

pKa (Strongest Acidic) 3.98 ChemAxon[7]

logP 1.99 ALOGPS[7]

Water Solubility 0.00358 mg/mL ALOGPS[7]

Hydrogen Bond Donors 3 ChemAxon[7]

Hydrogen Bond Acceptors 5 ChemAxon[7]

Pharmacokinetic Properties (Human)
Sacubitrilat is formed in the body from its prodrug, Sacubitril. The following pharmacokinetic

parameters refer to Sacubitrilat after oral administration of Sacubitril/Valsartan.

Parameter Value Source

Time to Peak Plasma

Concentration (Tmax)
~2.0 hours [8][9]

Plasma Protein Binding 94-97% [8][9]

Apparent Volume of

Distribution

Not directly applicable (formed

from prodrug)
-

Elimination Half-Life 9.9 - 11.1 hours [9]

Route of Elimination

Primarily renal (52-68% of

Sacubitril dose excreted as

Sacubitrilat in urine)

[8][9]

Bioavailability (of parent

Sacubitril)
≥ 60% [8]

Mechanism of Action and Signaling Pathway
Sacubitril is a prodrug that undergoes rapid de-ethylation by esterases to its active metabolite,

Sacubitrilat.[1] Sacubitrilat is a potent and selective inhibitor of neprilysin, a zinc-dependent
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metalloprotease.

Neprilysin is responsible for the degradation of several endogenous vasoactive peptides,

including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide

[BNP]), bradykinin, and adrenomedullin.[1][10] By inhibiting neprilysin, Sacubitrilat increases

the circulating levels of these peptides.

The elevated levels of natriuretic peptides exert their effects by binding to their receptors,

leading to:

Vasodilation: Relaxation of blood vessels, which reduces blood pressure.

Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys, which

reduces blood volume.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): This leads to a further

reduction in blood pressure and cardiac remodeling.

Antiproliferative and Antihypertrophic Effects: Attenuation of cardiac fibrosis and hypertrophy.

[10]
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Caption: Metabolic Activation of Sacubitril to Sacubitrilat.
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Caption: Signaling Pathway of Sacubitrilat's Mechanism of Action.

Experimental Protocols
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Detailed proprietary industrial synthesis and analytical protocols are not fully available in the

public domain. However, based on published literature, the following outlines the general

methodologies.

General Synthetic Approach
The synthesis of Sacubitril, the prodrug of Sacubitrilat, and its stereoisomers has been

reported through various routes, often employing a chiral pool strategy.[3][7] A common

approach involves:

Starting Material: Utilization of a chiral building block, such as (S)-pyroglutamic acid, to

establish one of the stereocenters.[3]

Key Transformations:

Copper(I)-mediated Csp²-Csp³ cross-coupling reactions to introduce the biphenyl moiety.

[3]

Stereoselective reduction or hydrogenation to set the second chiral center. The

stereoselectivity of this step can be controlled by the choice of protecting groups on the

nitrogen atom.[1]

Final Steps: Amide bond formation with a succinic acid derivative and esterification to yield

Sacubitril.

Sacubitrilat can be obtained by the hydrolysis of the ethyl ester of Sacubitril.

Analytical Method: Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard method for the quantification of Sacubitril and its active metabolite

Sacubitrilat in pharmaceutical dosage forms and biological matrices.

Objective: To develop and validate a stability-indicating RP-HPLC method for the

simultaneous determination of Sacubitril and Valsartan (its combination drug partner) and

their impurities, including stereoisomers.
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Column: A chiral stationary phase, such as Chiralcel OJ-RH (150 x 4.6 mm, 5 µm), is often

used to separate the stereoisomers.[11] For routine quantification without chiral separation, a

standard C18 column like Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) can be

employed.[4]

Mobile Phase:

For chiral separation: A gradient elution with a mobile phase consisting of an acidic

aqueous component (e.g., water with trifluoroacetic acid) and an organic component (e.g.,

a mixture of acetonitrile and methanol).[11]

For non-chiral separation: An isocratic mobile phase such as a mixture of acetonitrile,

methanol, and water (e.g., 30:55:15 v/v/v).[4]

Flow Rate: Typically around 0.8 to 1.0 mL/min.[4][11]

Detection: UV detection at a wavelength of approximately 254 nm.[8][11]

Validation: The method is validated according to the International Council for Harmonisation

(ICH) guidelines for specificity, accuracy, precision, linearity, limit of detection (LOD), and

limit of quantification (LOQ).[4][11]

Conclusion
Sacubitrilat is a highly specific and potent neprilysin inhibitor with a well-defined chemical

structure and stereochemistry that is fundamental to its therapeutic activity. Its mechanism of

action, leading to the potentiation of the natriuretic peptide system, represents a significant

advancement in the treatment of heart failure. This guide has provided a detailed overview of

its chemical and pharmacological properties, intended to be a valuable resource for

researchers and professionals in the field of drug development and cardiovascular medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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